molecular formula C7H5F2N3 B1279364 3-Amino-6,7-difluoro-1H-indazole CAS No. 706805-37-0

3-Amino-6,7-difluoro-1H-indazole

Cat. No. B1279364
CAS RN: 706805-37-0
M. Wt: 169.13 g/mol
InChI Key: SVCNLECORJCINH-UHFFFAOYSA-N
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Description

3-Amino-6,7-difluoro-1H-indazole is a chemical compound with the formula C7H5F2N3 . It is a derivative of indazole, a heterocyclic compound that is widely used in medicinal chemistry .


Synthesis Analysis

The synthesis of indazole derivatives, including 3-Amino-6,7-difluoro-1H-indazole, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .


Molecular Structure Analysis

The molecular weight of 3-Amino-6,7-difluoro-1H-indazole is 169.13 . Its structure includes a six-membered benzene ring fused with a five-membered pyrazole ring .


Chemical Reactions Analysis

Indazole-containing heterocyclic compounds, such as 3-Amino-6,7-difluoro-1H-indazole, can undergo various chemical reactions . These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .

Scientific Research Applications

Medicinal Chemistry

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . They bear a variety of functional groups and display versatile biological activities . This makes them a significant focus in the field of medicinal chemistry .

Anti-Inflammatory Agents

Indazoles have been found to possess anti-inflammatory properties . For instance, certain 2,3-disubstituted tetrahydro-2H-indazoles have shown potential in in vivo anti-inflammatory experiments .

Antimicrobial Activity

Indazole compounds have been found to exhibit antimicrobial properties . This makes them a potential candidate for the development of new antimicrobial drugs .

Anti-HIV Agents

Indazoles have also been found to possess anti-HIV activities . This suggests that they could be used in the development of drugs for the treatment of HIV .

Anticancer Agents

Indazoles have shown promise as anticancer agents . For example, 3-amino-N-(4-benzylphenyl)-1H-indazole-1-carboxamide and 3-amino-N-(4-butoxyphenyl)-1H-indazole-1-carboxamide have been found to inhibit cell growth of many neoplastic cell lines .

Hypoglycemic Agents

Indazoles have been found to possess hypoglycemic activities . This suggests that they could be used in the development of drugs for the treatment of diabetes .

Antiprotozoal Agents

Indazoles have been found to possess antiprotozoal activities . This suggests that they could be used in the development of drugs for the treatment of protozoal infections .

Antihypertensive Agents

Indazoles have been found to possess antihypertensive activities . This suggests that they could be used in the development of drugs for the treatment of hypertension .

Safety And Hazards

The safety data sheet for a similar compound, 7-Amino-1H-indazole, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to handle it with care, avoid breathing its dust/fume/gas/mist/vapors/spray, and use it only in a well-ventilated area .

Future Directions

Indazole derivatives, including 3-Amino-6,7-difluoro-1H-indazole, have potential for further development as medicinal agents . For instance, one study found that a 6-substituted aminoindazole derivative exhibited potent anti-proliferative activity in human colorectal cancer cells . This suggests that 3-Amino-6,7-difluoro-1H-indazole and similar compounds could be promising candidates for future anticancer research .

properties

IUPAC Name

6,7-difluoro-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2N3/c8-4-2-1-3-6(5(4)9)11-12-7(3)10/h1-2H,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVCNLECORJCINH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=NN2)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00439179
Record name 3-AMINO-6,7-DIFLUORO-1H-INDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-6,7-difluoro-1H-indazole

CAS RN

706805-37-0
Record name 3-AMINO-6,7-DIFLUORO-1H-INDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

0.32 cm3 of hydrazine monohydrate is added to 0.46 cm3 of 2,3,4-trifluorobenzonitrile in 10 cm3 of absolute ethanol. The medium is heated at about 75° C. for 17 hours and then 10 cm3 of ethyl acetate, 5 cm3 of tetrahydrofuran and 5 cm3 of distilled water are added. The organic phase is separated out after settling of the phases has taken place, and is washed again with 10 cm3 of distilled water and then with 10 cm3 of saturated aqueous sodium chloride solution. The organic phase is separated out after settling of the phases has taken place, dried over magnesium sulphate, filtered and concentrated to dryness under reduced pressure (2 kPa; 50° C.). The residue obtained is purified by chromatography under an argon pressure of 50 kPa, on a column of silica gel (particle size 40-60 μm; diameter 1.5 cm), eluting with a cyclohexane/ethyl acetate mixture (50/50 by volume). The fractions containing the expected product are combined and then evaporated under reduced pressure (2 kPa; 40° C.); after drying (90 Pa; 40° C.), 100 mg of 6,7-difluoro-1H-indazole-3-amine are obtained in the form of a white solid melting at 183° C.
Quantity
0.32 mL
Type
reactant
Reaction Step One
Quantity
0.46 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

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